2-Phenylpropanal

Fragrance Chemistry Aldehyde Stability Perfumery

2-Phenylpropanal, also known as hydratropaldehyde, is a phenylacetaldehyde-class aromatic aldehyde (C9H10O, MW 134.18) characterized by a methyl substitution alpha to the carbonyl group. This α-methyl substitution distinguishes it from unsubstituted phenylacetaldehyde and 3-phenylpropanal, imparting a unique hyacinth-like, green-floral odor profile.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 93-53-8
Cat. No. B145474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropanal
CAS93-53-8
Synonymsα-Methyl-benzeneacetaldehyde;  Hydratropaldehyde;  (±)-2-Phenylpropanal;  (±)-2-Phenylpropionaldehyde;  (±)-Hydratropic Aldehyde;  (±)-α-Phenylpropionaldehyde;  2-Phenylpropanal;  2-Phenylpropanaldehyde;  Cumene Aldehyde;  Hyacinthal;  Hydratropic Aldehyde;  NS
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC=CC=C1
InChIInChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyIQVAERDLDAZARL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in most fixed oils;  Slightly soluble in propylene glycol;  Insoluble in glycerin
Soluble (in ethanol)

2-Phenylpropanal (CAS 93-53-8): Procurement-Focused Profile and Baseline Specifications


2-Phenylpropanal, also known as hydratropaldehyde, is a phenylacetaldehyde-class aromatic aldehyde (C9H10O, MW 134.18) characterized by a methyl substitution alpha to the carbonyl group . This α-methyl substitution distinguishes it from unsubstituted phenylacetaldehyde and 3-phenylpropanal, imparting a unique hyacinth-like, green-floral odor profile . The compound is typically supplied as a colorless to pale yellow liquid with a density of 1.002 g/mL at 25 °C and a boiling range of 92–94 °C at 12 mmHg, with commercial purity grades commonly available at 95–97% [1]. It is recognized as a flavoring agent under FEMA 2886 and JECFA 1467, with established usage limits in food applications [2].

Why 2-Phenylpropanal (Hydratropaldehyde) Cannot Be Replaced by Generic Aldehydes: A Procurement Perspective


Generic substitution of 2-phenylpropanal with other phenylpropanals or phenylacetaldehydes fails due to fundamental differences in chemical stability, olfactory performance, and regulatory status. The presence of an α-methyl group in 2-phenylpropanal introduces steric hindrance that dramatically reduces its tendency to undergo autopolymerization and oxidative degradation compared to phenylacetaldehyde [1][2]. This structural feature also shifts its odor profile away from the harsh, pungent notes of phenylacetaldehyde toward a refined, green-floral hyacinth character preferred in premium fragrance formulations [3]. Furthermore, 2-phenylpropanal's distinct FEMA 2886 designation carries specific usage limits that differ from its analogs, meaning direct substitution would violate compliance standards in food and flavor applications [4].

2-Phenylpropanal Quantitative Differentiation Evidence: Head-to-Head Comparisons with Phenylacetaldehyde and 3-Phenylpropanal


Enhanced Chemical Stability and Olfactory Refinement Over Phenylacetaldehyde

2-Phenylpropanal (hydratropaldehyde) exhibits superior chemical stability compared to phenylacetaldehyde, which is prone to autopolymerization. Phenylacetaldehyde polymerizes significantly, with one study reporting approximately 50% polymerization after six months of storage in the dark [1]. In contrast, hydratropaldehyde is described as 'much more stable' and 'does not tend to polymerize under normal use conditions' due to steric hindrance from its α-methyl group [2]. Olfactorily, hydratropaldehyde provides a refined green-floral hyacinth note free from the harsh pungency of phenylacetaldehyde, making it preferred for sophisticated fragrance accords [3].

Fragrance Chemistry Aldehyde Stability Perfumery

Physical Property Differentiation: Boiling Point, Density, and Odor Threshold Comparison

2-Phenylpropanal (C9H10O, MW 134.18) exhibits distinct physical properties compared to its closest analogs, phenylacetaldehyde (C8H8O, MW 120.15) and 3-phenylpropanal (C9H10O, MW 134.18). The α-methyl substitution in 2-phenylpropanal results in a lower boiling point (92-94 °C at 12 mmHg) compared to both phenylacetaldehyde (193-195 °C at 760 mmHg) and 3-phenylpropanal (224-226 °C at 760 mmHg) [1][2]. Its density (1.002 g/mL at 25 °C) is intermediate between phenylacetaldehyde (1.079 g/mL at 20 °C) and 3-phenylpropanal (1.01 g/mL at 20 °C) [3][4]. Notably, phenylacetaldehyde has an extremely low odor detection threshold of 4 ppb, whereas hydratropaldehyde is characterized as a 'powerful' odorant with recommended usage levels of 0.01-0.5% in fragrance compositions [5].

Physical Chemistry Thermodynamics Sensory Science

Regulatory Differentiation via FEMA GRAS Usage Limits

2-Phenylpropanal (FEMA 2886) and phenylacetaldehyde (FEMA 2874) have distinct FEMA GRAS designations with different permitted usage levels in food applications. For soft drinks, 2-phenylpropanal is permitted at 0.61 mg/kg, while phenylacetaldehyde is permitted at a slightly higher level of 0.68 mg/kg [1]. In cold beverages, the difference is more pronounced: 0.30 mg/kg for 2-phenylpropanal versus 0.75 mg/kg for phenylacetaldehyde [2]. For confectionery, 2-phenylpropanal is limited to 0.85 mg/kg compared to 1.6 mg/kg for phenylacetaldehyde [3]. These regulatory distinctions mandate careful formulation adjustments and prevent direct substitution without re-evaluation of compliance.

Food Safety Regulatory Compliance Flavor Chemistry

Enantioselective Enzymatic Reduction: Access to Enantiopure Chiral Building Blocks

2-Phenylpropanal serves as a privileged substrate for enantioselective enzymatic reductions to produce chiral arylpropanols, which are key intermediates in pharmaceuticals and fragrances. Using rac-2-phenyl-1-propanal as a model, directed evolution of the thermostable alcohol dehydrogenase TbSADH yielded (S)- and (R)-selective mutants that catalyze dynamic reductive kinetic resolution (DYRKR) to produce the respective (S)- and (R)-alcohols in essentially enantiomerically pure form [1]. This contrasts with earlier oxidoreductase routes that achieved product concentrations of only up to 80 mM due to enzyme deactivation . The ability to obtain enantiopure alcohols from the racemic aldehyde positions 2-phenylpropanal as a superior starting material for chiral pool synthesis compared to non-chiral or less enantioselectively accessible alternatives.

Biocatalysis Chiral Synthesis Pharmaceutical Intermediates

Organocatalytic Model Substrate for Reaction Development

2-Phenylpropanal is widely employed as a model substrate in organocatalytic methodology development, particularly for α-functionalization of α-branched aldehydes. In a systematic investigation of enantioselective α-chlorination, 2-phenylpropanal served as the primary substrate to screen primary and secondary aminocatalysts, revealing that primary aminocatalysts afford α-chloro branched aldehydes in good yields but only moderate enantioselectivities [1]. The study coupled experimental and computational investigations to elucidate the mechanistic challenges—specifically, poor control over (E)/(Z)-enamine intermediate selectivity and clustering of reaction barriers—that hinder high enantioselectivity [2]. This well-characterized reactivity profile makes 2-phenylpropanal a benchmark substrate for evaluating new catalytic systems targeting α-branched aldehydes, providing a reproducible baseline for comparative catalyst screening.

Organocatalysis Reaction Methodology Mechanistic Studies

2-Phenylpropanal (Hydratropaldehyde): Evidence-Based Application Scenarios for Scientific and Industrial Use


Premium Fragrance Formulation: Hyacinth, Lilac, and Green Floral Accords

Procurement of 2-phenylpropanal is essential for creating sophisticated hyacinth, lilac, and green floral fragrance compositions where stability and refined olfactory character are critical. As documented in Section 3, hydratropaldehyde provides a stable, non-polymerizing alternative to phenylacetaldehyde, delivering a powerful green-earthy foliage note that evolves into delicate lilac-hyacinth sweetness without the harsh pungency typical of unsubstituted phenylacetaldehyde [1][2]. Perfumers utilize it at 0.01–0.5% to achieve long-lasting freshness and floral depth, with the added benefit of cleaner formulations and extended shelf life .

Food and Beverage Flavoring with Regulatory Compliance

2-Phenylpropanal is employed as a flavoring agent in food and beverage applications where its specific FEMA 2886 GRAS designation applies. The quantitative usage limits established in Section 3 (e.g., 0.61 mg/kg in soft drinks, 0.30 mg/kg in cold drinks, 0.85 mg/kg in candy) mandate precise formulation to ensure regulatory compliance . Procurement of 2-phenylpropanal specifically—rather than substituting phenylacetaldehyde (FEMA 2874) or 3-phenylpropanal (FEMA 2887)—is necessary to meet these distinct regulatory thresholds while imparting a characteristic green, floral, hyacinth-like aroma to the finished product [3].

Pharmaceutical and Fine Chemical Synthesis: Chiral Intermediate Production

2-Phenylpropanal is a key starting material for the synthesis of enantiopure arylpropanols, which are crucial chiral synthons for profen-type NSAIDs and other pharmaceuticals. As evidenced in Section 3, enzymatic dynamic reductive kinetic resolution (DYRKR) of rac-2-phenylpropanal using engineered alcohol dehydrogenases yields (S)- or (R)-alcohols in essentially enantiomerically pure form [4]. This biocatalytic route overcomes the low-product-concentration limitations of previous oxidoreductase methods, providing a scalable and cost-effective pathway to high-value chiral intermediates . Procurement of high-purity 2-phenylpropanal is therefore prioritized for research and development of asymmetric synthesis methodologies.

Organocatalytic Methodology Development and Catalyst Benchmarking

2-Phenylpropanal serves as a benchmark substrate for developing and validating organocatalytic transformations, particularly α-functionalizations of α-branched aldehydes. Its well-characterized reactivity in enantioselective α-chlorination—yielding good conversions but moderate enantioselectivities with primary aminocatalysts—provides a reproducible baseline for evaluating new catalytic systems [5]. Researchers procuring 2-phenylpropanal for methodology studies benefit from the extensive mechanistic insights available, including the identified challenges of (E)/(Z)-enamine selectivity and reaction barrier clustering, which inform catalyst design and reaction optimization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.